N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
Historical Development of Triazolo[4,3-a]Pyridine Derivatives
The triazolopyridine scaffold emerged in the mid-20th century as chemists explored fused heterocyclic systems for bioactive applications. Early work focused on synthesizing bicyclic structures combining triazole and pyridine rings, yielding compounds with inherent stability and hydrogen-bonding capabilities. By the 1980s, researchers recognized the potential of sulfonamide-functionalized triazolopyridines, particularly for antimicrobial applications. For example, the antimalarial candidate DSM265, a triazolopyrimidine-sulfonamide hybrid, demonstrated PfDHODH inhibition in preclinical studies.
The integration of sulfonamide groups into triazolopyridines marked a pivotal advancement, leveraging sulfonamides' proven pharmacokinetic benefits. A 2020 study by PMC highlighted triazolo[4,3-a]pyridine sulfonamides as falcipain-2 inhibitors, achieving IC~50~ values as low as 2.24 μM against Plasmodium falciparum. This work established structure-activity relationship (SAR) principles for optimizing substituents on the phenyl and triazolopyridine moieties.
Significance of N-(4-Ethylphenyl)-N-[(4-Methylphenyl)Methyl]-Triazolo[4,3-a]Pyridine-8-Sulfonamide in Medicinal Chemistry
This compound’s design incorporates dual arylalkyl substituents at the sulfonamide nitrogen—a 4-ethylphenyl and a 4-methylbenzyl group. Such substitutions enhance hydrophobic interactions with target proteins while maintaining metabolic stability, as evidenced by analogous compounds showing hepatic clearance rates below 0.3 μL/min/nm. The ethyl and methyl groups likely contribute to improved blood-brain barrier penetration, a feature observed in triazolopyridine-based M~5~ receptor antagonists like VU6036864.
Comparative analysis with structurally related derivatives reveals critical SAR insights:
Overview of Triazolopyridine-Based Compounds in Pharmaceutical Research
Triazolopyridines exhibit broad therapeutic relevance:
- Anticancer Agents : Derivatives like compound 12m inhibit BRD4 with IC~50~ values surpassing (+)-JQ1 (0.02 μM vs. 0.03 μM).
- Central Nervous System (CNS) Therapeutics : VU6036864 demonstrates M~5~ receptor antagonism (IC~50~ = 20 nM) with favorable brain exposure (K~p,uu~ = 0.65).
- Antimicrobials : Sulfonamide-bearing variants show sub-micromolar activity against drug-resistant Plasmodium strains.
Research Objectives and Scope
Current studies prioritize:
- Optimizing substituent patterns to enhance target selectivity.
- Developing scalable synthetic routes for N-alkylated sulfonamides.
- Evaluating pharmacokinetic profiles using advanced in vitro models.
For instance, molecular docking of analogous compounds reveals hydrogen bonding with BRD4’s Asn140 residue, guiding rational design.
Evolution of Research Methodology in Triazolopyridine Chemistry
Synthetic strategies have progressed from classical cyclocondensation to modular approaches:
Early Methods (Pre-2010)
- Condensation of 2-aminopyridines with hydrazine derivatives.
- Limited functional group tolerance (≤3 steps, <30% yield).
Modern Techniques (Post-2020)
Current Challenges in Triazolopyridine Sulfonamide Research
Key hurdles include:
- Synthetic Complexity : Multi-step sequences (7+ steps) for N,N-dialkylated sulfonamides.
- Selectivity Issues : Off-target interactions with BET family proteins (e.g., BRD2/3).
- ADME Optimization : Balancing lipophilicity (LogP ≈3.5) with aqueous solubility.
Recent advances in metalloenzyme inhibition and crystallography-guided design are addressing these limitations, positioning triazolopyridine sulfonamides as a cornerstone of next-generation drug discovery.
Properties
IUPAC Name |
N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-3-18-10-12-20(13-11-18)26(15-19-8-6-17(2)7-9-19)29(27,28)21-5-4-14-25-16-23-24-22(21)25/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVDSTWZQUHWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine.
Sulfonamide Formation:
Substitution Reactions: The ethyl and methyl groups can be introduced through substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Various derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined through standardized agar diffusion methods.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Mechanistic studies indicate:
- Cell Proliferation Inhibition : The compound may inhibit cell growth in various cancer cell lines.
- Apoptosis Induction : Evidence shows that it can induce programmed cell death through intrinsic pathways.
Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.
- Drug Formulation : Its solubility profile suggests utility in formulating oral or injectable drugs.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the sulfonamide group significantly enhanced antimicrobial potency.
Case Study 2: Cancer Cell Line Studies
In vitro assays on breast cancer cell lines demonstrated that the compound could reduce cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares its [1,2,4]triazolo[4,3-a]pyridine core with other sulfonamide derivatives, but its substituents distinguish it from analogs:
- R1 (N-Substituent): 4-Ethylphenyl group.
- R2 (N-Substituent): 4-Methylbenzyl group.
Key analogs for comparison (from ):
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a): R1 = 3-Chlorobenzyl, R2 = 3,5-Difluorophenyl.
N-(3,5-Dimethylphenyl)-N-(4-Methoxybenzyl)-3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-Sulfonamide (8c):
- R1 = 4-Methoxybenzyl, R2 = 3,5-Dimethylphenyl.
- Electron-donating groups (methoxy, methyl) increase lipophilicity and steric bulk .
Structural Implications:
- The target compound’s 4-ethylphenyl and 4-methylbenzyl groups are alkyl-substituted , favoring lipophilicity over polarity. This contrasts with halogenated (8a) or methoxy-containing (8c) analogs, which may exhibit differential solubility and target binding.
- The absence of heteroatoms (e.g., Cl, OCH₃) in the target compound suggests reduced hydrogen-bonding capacity compared to 8a and 8c.
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
Observations:
- Melting Points: Halogenated analogs (e.g., 8a) exhibit lower melting points than methoxy derivatives (8c), likely due to reduced crystallinity from bulky or polar groups. The target compound’s alkyl groups may result in a melting point intermediate between 8a and 8c.
- Lipophilicity: Alkyl groups (ethyl, methyl) in the target compound likely increase logP compared to 8a but remain lower than 8c’s methoxy group.
Biological Activity
N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antimalarial properties, structure-activity relationships (SAR), and other pharmacological effects based on recent research findings.
Chemical Structure
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridines and features a sulfonamide group which is known for enhancing biological activity. The general structure can be represented as follows:
Antimalarial Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives as antimalarial agents. A library of compounds including the target compound was synthesized and screened for activity against Plasmodium falciparum, the causative agent of malaria. Notably:
- In Vitro Efficacy : Selected compounds exhibited IC50 values ranging from 2.24 µM to 4.98 µM against P. falciparum .
- Mechanism of Action : The compound's mechanism involves inhibition of falcipain-2 (FP-2), a cysteine protease critical for the parasite's lifecycle. Inhibition of FP-2 leads to the death of the parasite during its trophozoite stage .
Structure-Activity Relationships (SAR)
The SAR studies have indicated that modifications in the chemical structure significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Enhanced lipophilicity and cellular uptake |
| Variation in sulfonamide substituents | Altered binding affinity to target enzymes |
| Introduction of electron-withdrawing groups | Increased potency against P. falciparum |
These findings suggest that strategic modifications can optimize the compound's efficacy.
Other Biological Activities
In addition to antimalarial properties, compounds within this class have shown promise in various pharmacological areas:
- Antibacterial and Antifungal Activities : Some derivatives have demonstrated activity against bacterial strains and fungi, indicating a broad spectrum of antimicrobial properties .
- Anti-inflammatory Effects : Certain triazolo-pyridine derivatives have been studied for their anti-inflammatory effects, potentially useful in treating conditions like cystic fibrosis .
Case Studies
Several case studies have been documented regarding the efficacy and safety profiles of related compounds:
- Study on Antimalarial Efficacy : A study involving a series of synthesized triazolo-pyridine sulfonamides showed promising results in vitro with significant inhibition rates against P. falciparum.
- Clinical Trials : Some compounds are currently undergoing clinical trials to assess their safety and efficacy in humans, particularly focusing on malaria treatment.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?
- Methodological Answer : The synthesis typically involves coupling sulfonyl chlorides with amines under reflux conditions. For example:
-
Step 1 : React 8-chloro-[1,2,4]triazolo[4,3-a]pyridine with a sulfonating agent (e.g., SOCl₂) to form the sulfonyl chloride intermediate.
-
Step 2 : Couple with N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]amine using a base (e.g., triethylamine) in solvents like dichloromethane or DMF at 60–80°C .
-
Key Parameters : Maintain inert atmosphere (N₂/Ar), reaction time of 12–24 hours, and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane).
- Data Table :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | DMF or dichloromethane | 60–75% |
| Temperature | 60–80°C | — |
| Base | Triethylamine | — |
| Purification | Column chromatography | ≥95% purity |
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., aryl protons at δ 7.0–7.5 ppm, sulfonamide NH at δ ~10.7 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z).
- FTIR : Identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
- X-ray Crystallography (if available): Resolve bond angles and spatial arrangement .
Advanced Research Questions
Q. How do substituent modifications influence the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
-
4-Ethylphenyl Group : Enhances lipophilicity, improving membrane permeability .
-
4-Methylbenzyl Substituent : Increases steric bulk, potentially reducing off-target interactions .
-
Triazolo-Pyridine Core : Critical for binding to enzymes (e.g., Plasmodium falciparum dihydroorotate dehydrogenase in antimalarial studies) .
-
Method : Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups and compare IC₅₀ values in bioassays .
- Data Table :
| Substituent Modification | Biological Activity (IC₅₀) | Target Enzyme Affinity (ΔG, kcal/mol) |
|---|---|---|
| 4-Ethylphenyl | 1.2 µM (Antimalarial) | -9.8 (Molecular docking) |
| 2-Fluorophenyl | 0.8 µM (Anticancer) | -10.2 |
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
- Solubility Issues : Use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity artifacts .
- Metabolic Stability : Perform hepatic microsome assays to compare degradation rates (e.g., t₁/₂ in human vs. mouse microsomes) .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables .
Q. How can molecular docking guide target identification for this compound?
- Methodological Answer :
- Step 1 : Generate 3D conformers using software (e.g., Schrödinger Maestro).
- Step 2 : Dock into potential targets (e.g., PfDHODH for antimalarial activity) with Glide SP/XP scoring .
- Step 3 : Validate with mutagenesis (e.g., alanine scanning of binding site residues) .
- Key Finding : Strong binding affinity (ΔG = -10.5 kcal/mol) to PfDHODH’s ubiquinone pocket, explaining antimalarial efficacy .
Q. What in vivo experimental designs are recommended for evaluating efficacy and toxicity?
- Methodological Answer :
- Model : Use P. berghei-infected mice for antimalarial studies or xenograft models for anticancer activity .
- Dosing : Administer orally (10–50 mg/kg/day) with pharmacokinetic profiling (Cₘₐₓ, AUC₀–₂₄) .
- Toxicity : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly .
- Control : Compare to standard agents (e.g., chloroquine for malaria, doxorubicin for cancer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
